molecular formula C14H20O2 B177068 4-(4-tert-butylphenyl)butanoic Acid CAS No. 24475-36-3

4-(4-tert-butylphenyl)butanoic Acid

Cat. No.: B177068
CAS No.: 24475-36-3
M. Wt: 220.31 g/mol
InChI Key: MDPZCXXNCSUROL-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)butanoic Acid: is an organic compound with the molecular formula C14H20O2 . It is characterized by the presence of a butanoic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-butylphenyl)butanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(4-tert-Butylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-(4-tert-Butylphenyl)butanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications. It may be investigated for its anti-inflammatory, analgesic, or other pharmacological properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or signaling pathways. The tert-butyl group and phenyl ring can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison: 4-(4-tert-Butylphenyl)butanoic acid is unique due to the presence of both a tert-butyl group and a butanoic acid moiety. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-(4-tert-butylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-14(2,3)12-9-7-11(8-10-12)5-4-6-13(15)16/h7-10H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPZCXXNCSUROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407578
Record name 4-(4-tert-butylphenyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24475-36-3
Record name 4-(1,1-Dimethylethyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24475-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-tert-butylphenyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid influence its binding to HSA?

A1: Research indicates that the presence of the carboxylic acid group in compound 1 plays a crucial role in its selective binding to HSA's Sudlow site I. [] This selectivity is supported by competitive binding studies using site probes like warfarin. Conversely, compound 2, the mono-Me ester derivative, exhibits binding preference for Sudlow site II. [] This suggests that the esterification of the carboxylic acid group in compound 2 alters its binding affinity and site specificity towards HSA. Docking studies and molecular dynamics simulations further corroborate these findings, highlighting the impact of subtle structural modifications on HSA interactions. []

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